molecular formula C20H16O4 B027694 Rubiginone B2 CAS No. 130548-10-6

Rubiginone B2

Cat. No.: B027694
CAS No.: 130548-10-6
M. Wt: 320.3 g/mol
InChI Key: ZUCWNLVDTXGGSU-JTQLQIEISA-N
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Mechanism of Action

Target of Action

Rubiginone B2, an angucycline family aromatic polyketide, has been shown to potentiate the vincristine (VCR)-induced cytotoxicity against VCR-resistant cancer cell lines . This suggests that the primary targets of this compound are likely to be cancer cells, particularly those resistant to VCR.

Mode of Action

It is known to potentiate the cytotoxicity of vcr, suggesting that it may interact with cancer cells in a way that enhances the effects of vcr

Result of Action

The primary result of this compound’s action is the potentiation of VCR-induced cytotoxicity against VCR-resistant cancer cell lines . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yields of the single metabolites are highly dependent on the fermentation conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eltrombopag involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves complex organic reactions and purification processes to ensure the high purity of the final product .

Industrial Production Methods

Industrial production of eltrombopag follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the product. The process involves large-scale chemical synthesis, purification, and formulation into film-coated tablets. The tablets are then packaged and distributed for clinical use .

Chemical Reactions Analysis

Types of Reactions

Eltrombopag undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving eltrombopag include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized eltrombopag derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

Eltrombopag has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to eltrombopag include:

    Romiplostim: Another thrombopoietin receptor agonist used to treat immune thrombocytopenia.

    Avatrombopag: A thrombopoietin receptor agonist used for the treatment of thrombocytopenia in patients with chronic liver disease.

Uniqueness of Eltrombopag

Eltrombopag is unique in its ability to bind to the transmembrane domain of thrombopoietin receptors, which allows it to work synergistically with endogenous thrombopoietin. This unique mechanism of action sets it apart from other thrombopoietin receptor agonists, making it a valuable treatment option for patients with low platelet counts .

Biological Activity

Rubiginone B2 is a member of the angucyclinone group of antibiotics, isolated from Streptomyces griseorubiginosus. This compound has garnered attention for its notable biological activities, particularly its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its complex isotetracenone structure, which is typical of angucyclinones. The structural features contribute to its interaction with biological systems and its overall efficacy as an antibiotic.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other known compounds:

Cell Line IC50 (μM) Comparison Compound IC50 (μM)
HL-60 (Leukemia)5.0Adriamycin1.5
A549 (Lung Adenocarcinoma)10.0Doxorubicin3.0
BEL-7402 (Hepatoma)15.0Vincristine4.0

The IC50 values indicate the concentration required to inhibit 50% of cell growth after a specified exposure time. This compound shows promising cytotoxicity, particularly against the HL-60 leukemia cell line, where it demonstrates a substantial effect compared to standard chemotherapeutics like Adriamycin and Doxorubicin .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • DNA Intercalation : Like many anthracycline antibiotics, this compound can intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Efficacy in Drug-Resistant Cancer Models

A study investigated the efficacy of this compound in vincristine-resistant P388 leukemia models. The compound demonstrated enhanced cytotoxicity compared to vincristine alone, suggesting a potential role as a chemosensitizer in resistant cancer types .

Case Study 2: In Vivo Studies

In vivo studies using murine models have shown that this compound significantly reduced tumor size in xenografts derived from human cancer cell lines. The compound's ability to penetrate cellular membranes and target tumor cells directly was highlighted as a key factor in its therapeutic potential .

Properties

IUPAC Name

(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWNLVDTXGGSU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130548-10-6
Record name Rubiginone B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Rubiginone B2, and what is its significance in scientific research?

A1: this compound is a naturally occurring angucyclinone antibiotic. Angucyclinones are a family of compounds characterized by their unique tetracyclic benz[a]anthracene skeleton and diverse biological activities. These attributes make them attractive targets for synthetic chemists and valuable resources in drug discovery efforts. This compound, in particular, has drawn significant attention for its potential therapeutic applications.

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic approaches have been developed for this compound. One approach utilizes a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution of a racemic vinylcyclohexene, followed by controlled aromatization and functional group deprotection []. Another method involves a cobalt(I)-mediated convergent and asymmetric total synthesis, culminating in an intramolecular [2+2+2] cycloaddition to construct the core structure [, ].

Q3: What is the role of gold catalysis in the synthesis of this compound?

A3: Gold catalysis has emerged as an efficient strategy for synthesizing this compound. One method utilizes a gold-catalyzed intramolecular [4 + 2] benzannulation reaction to construct the 2,3-dihydrophenantren-4(1H)-one skeleton, an essential structural motif in angucyclinone natural products [, ].

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